REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[C:3]=1[F:10].[CH3:11][N:12](C=O)C.[C-]#N.[Na+]>O>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:11]#[N:12])=[C:3]([F:10])[C:4]=1[F:9] |f:2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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BrC1=C(C(=C(N)C=C1)F)F
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Name
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cuprous cyanide
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Quantity
|
36 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
908 mL
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Type
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reactant
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated 7 hours
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Duration
|
7 h
|
Type
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TEMPERATURE
|
Details
|
at reflux under an N2 atmosphere
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
EXTRACTION
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Details
|
The black solution is extracted three times with CH2Cl2 (total volume 4 L)
|
Type
|
EXTRACTION
|
Details
|
The CH2CL2 extract
|
Type
|
WASH
|
Details
|
is washed with H2O, saturated NaHCO3 and H2O (500 mL of each) and
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Type
|
CUSTOM
|
Details
|
The resulting black oil is purified by dry-column chromatography on silica gel using CH2CL2 as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.17 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |